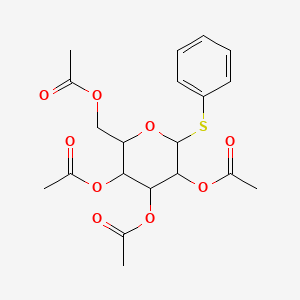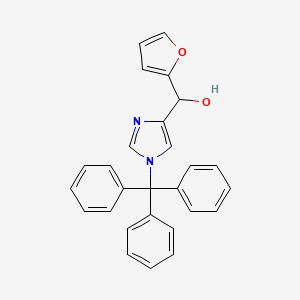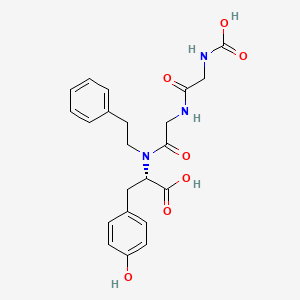
DIRECT BLUE 200
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIRECT BLUE 200, also known as C.I. This compound, is an organic dye widely used in various industries. It is a dark blue powder that is soluble in water, alcohol, and other organic solvents. The chemical structure of this compound contains blue aromatic oligomeric benzene ring structures, which contribute to its vibrant color. This dye is primarily used in the textile, leather, and paper industries for dyeing purposes .
Vorbereitungsmethoden
The synthesis of DIRECT BLUE 200 involves several chemical reactions, including dimerization and nitration of aniline. The industrial production of this dye typically follows these steps:
Dimerization Reaction: Aniline undergoes a dimerization reaction to form a dimeric intermediate.
Nitration Reaction: The dimeric intermediate is then subjected to nitration, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
DIRECT BLUE 200 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DIRECT BLUE 200 has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe for analyzing DNA and labeling agents in fluorescence microscopy.
Biology: The dye is employed in various biological staining techniques to visualize cellular components.
Medicine: this compound is used in biomedical research for studying cellular processes and interactions.
Industry: It is widely used in the textile industry for dyeing cotton, viscose, and other fabrics. .
Wirkmechanismus
The mechanism of action of DIRECT BLUE 200 involves its interaction with molecular targets, primarily through its aromatic ring structures. These interactions can lead to changes in the physical and chemical properties of the target molecules. The dye’s ability to absorb and emit light makes it useful in fluorescence-based applications, where it can label and track specific molecules within biological systems .
Vergleich Mit ähnlichen Verbindungen
DIRECT BLUE 200 is part of the direct dye family, which includes other compounds such as C.I. Direct Blue 1 and C.I. Direct Orange 25. Compared to these similar compounds, this compound is unique due to its specific chemical structure and the vibrant blue color it imparts. Other similar compounds include:
C.I. Direct Blue 1: Known for its use in dyeing cotton and other cellulosic materials.
C.I. Direct Orange 25: Used for dyeing textiles and has different chromophore groups compared to this compound
This compound stands out due to its specific applications in fluorescence microscopy and its unique chemical interactions.
Eigenschaften
CAS-Nummer |
12217-57-1 |
|---|---|
Molekularformel |
C15H33N3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
